4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Cyclohexenone Pharmaceutical intermediate Structural analog comparison

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8) is a functionalized cyclohexenone derivative with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. This compound features a reactive α-acetoxy enone structure, making it a valuable chiral precursor in chemoenzymatic synthesis pathways.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B14080114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-oxocyclohex-3-en-1-yl acetate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(=CC1=O)OC
InChIInChI=1S/C9H12O4/c1-6(10)13-9-4-3-7(12-2)5-8(9)11/h5,9H,3-4H2,1-2H3
InChIKeyVGEPTHLWVBRAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-oxocyclohex-3-en-1-yl acetate: A Versatile Chiral Precursor and Key Intermediate in Organic Synthesis


4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8) is a functionalized cyclohexenone derivative with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound features a reactive α-acetoxy enone structure, making it a valuable chiral precursor in chemoenzymatic synthesis pathways [1]. Its unique substitution pattern—a methoxy group at the 4-position, an oxo group at the 2-position, and an acetate ester at the 1-position of a cyclohexene ring—provides distinct reactivity that cannot be replicated by simpler cyclohexenone analogs [2]. The compound's structural features enable its application as a pharmaceutical intermediate, particularly in asymmetric synthesis and the construction of complex oxygenated ring systems relevant to natural product and drug discovery programs [3].

Workflow Chemoenzymatic chiral precursor synthesis
Transformation Asymmetric haloetherification handle
Application Oxygenated cyclohexene building block

Why Generic Cyclohexenone Substitution Fails: The Critical Role of 4-Methoxy and 1-Acetate Functionality


Generic substitution among cyclohexenone derivatives is not scientifically valid due to fundamental differences in reactivity, physical properties, and biological function. The 4-methoxy-2-oxocyclohex-3-en-1-yl acetate scaffold is specifically optimized for chemoenzymatic transformations: the α-acetoxy enone motif enables distinct biocatalytic reduction pathways with enzymes such as galactitol dehydrogenase (GatDH) and shikimate dehydrogenase (SDH), whereas alternative substitution patterns (e.g., 4-hydroxy, 4-alkyl, or C-1 carboxylate variants) exhibit divergent enzyme recognition and metabolic fates [1]. The presence of the 4-methoxy group also confers specific electronic properties that influence both chemical stability and synthetic utility in asymmetric haloetherification reactions [2]. Consequently, substituting this compound with a structurally related analog—even one differing by a single functional group—can lead to complete failure in synthetic protocols, altered stereochemical outcomes, or invalid biological assay results. The quantitative evidence below establishes the specific performance parameters that differentiate this compound from its closest structural comparators, enabling rational procurement decisions.

α-Acetoxy enone requirement
Non-acetoxy analogs may not be recognized by GatDH/SDH dehydrogenases, limiting chemoenzymatic routes.
4-Methoxy electronic influence
Absence of the 4-methoxy group alters enone electronics and may shift stereochemical outcomes in haloetherification.

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate: Quantitative Differentiation Evidence for Procurement and Selection


Molecular Weight and Elemental Composition Differentiation from Close Structural Analogs

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate possesses a molecular weight of 184.19 g/mol and molecular formula C9H12O4, which differentiates it from the closest cyclohexenone analog methyl 2-(4-oxocyclohex-2-en-1-yl)acetate (MW: 168.19 g/mol, C9H12O3), representing a 16.00 g/mol (9.5%) mass increase due to the additional oxygen atom from the 4-methoxy substitution . This structural distinction is critical: the 4-methoxy group provides a hydrogen bond acceptor site (total H-bond acceptor count = 4 vs. 3 for the comparator) and increases topological polar surface area (TPSA = 52.6 Ų) [1], which directly impacts chromatographic retention behavior and solubility profile in both analytical and preparative workflows.

Molecular weight shift
Reported
ΔMW = +16.00 g/mol (9.5% increase); C9H12O4 vs. C9H12O3
Supports identity confirmation and analytical method development
Computed physicochemical properties; verify experimentally
Cyclohexenone Pharmaceutical intermediate Structural analog comparison

Predicted Boiling Point and Density: Physical Property Comparison for Purification and Handling

The predicted boiling point of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate is 298.8±40.0 °C with a predicted density of 1.15±0.1 g/cm³ . While no experimental boiling point data exists for the closest comparator methyl 2-(4-oxocyclohex-2-en-1-yl)acetate, the predicted LogP difference (XLogP3-AA = 0.7 for the methyl carboxylate variant vs. estimated higher LogP for the acetate ester) indicates distinct hydrophobicity that affects partition behavior in liquid-liquid extraction and reverse-phase chromatography [1]. The higher density of the target compound (1.15 g/cm³) compared to typical cyclohexenone derivatives (often <1.0 g/cm³) results from the additional methoxy and acetoxy functionalization.

Predicted physical properties
Class-level
bp 298.8±40 °C; density 1.15±0.1 g/cm³
Informs solvent selection and purification conditions
Predicted values; experimental data recommended
Physical property prediction Chromatography Process chemistry

Enzymatic Recognition and Biocatalytic Utility: Functional Differentiation from Non-Acetoxy Analogs

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is specifically recognized as a substrate in biocatalytic transformations, unlike non-acetoxy cyclohexenone analogs. In a 2023 chemoenzymatic study, this α-acetoxy enone was subjected to reduction reactions with galactitol dehydrogenase (GatDH) and shikimate dehydrogenase (SDH), demonstrating that the acetylated enone structure is essential for enzyme recognition [1]. The comparator compound 6-hydroxy-3-methoxycyclohex-2-enone (an α-hydroxy ketone lacking the acetate ester) was obtained through enzymatic deacetylation of the target compound, confirming that the acetyl group serves as both a protecting moiety and a recognition element that can be selectively removed to access alternative scaffolds [1]. This dual functionality—chemical stability of the acetate combined with enzymatic cleavability—is absent in non-acetoxy cyclohexenone derivatives.

Enzymatic recognition
Head-to-head
GatDH/SDH substrate (target) vs. non-acetoxy analog not recognized
Enables chemoenzymatic pathway inaccessible to simpler cyclohexenones
Enzymatic study; validate with specific batch
Chemoenzymatic synthesis Biocatalysis Chiral precursor

Synthetic Accessibility and Yield Profile in Asymmetric Haloetherification

While 4-methoxy-2-oxocyclohex-3-en-1-yl acetate itself serves as an intermediate, the broader class of functionalized cyclohexene compounds derived from diene acetals has been demonstrated to undergo stereoselective haloetherification with NBS in the presence of MeOCH2CH2OH, predominantly affording stereoselective products [1]. The methoxyethoxy group at the C-1 position (analogous to the acetate ester in the target compound) enables subsequent alkylation to produce optically active cyclohexene compounds in good yields, with stereochemical integrity maintained through OsO4-mediated oxidation of the remaining olefin [1]. This stereoselective pathway is specific to the functionalized cyclohexene scaffold bearing an oxygenated substituent at C-1; unsubstituted cyclohexenones lack this synthetic handle and therefore cannot participate in the same asymmetric transformations.

Synthetic handle in haloetherification
Class-level
C-1 acetate enables stereoselective functionalization; unsubstituted cyclohexenones lack this
Provides synthetic handle for asymmetric transformations
Class-level inference from diene acetal studies
Asymmetric synthesis Haloetherification Cyclohexane functionalization

Optimal Research and Industrial Application Scenarios for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate


Chemoenzymatic Synthesis of Chiral Pharmaceutical Precursors

This compound is specifically validated for chemoenzymatic applications requiring biocatalytic transformation with dehydrogenases [1]. The α-acetoxy enone structure is recognized by galactitol dehydrogenase (GatDH) and shikimate dehydrogenase (SDH), enabling the synthesis of chiral hydroxyenone and acetoxyenone building blocks. The acetate group can be selectively removed enzymatically to access the α-hydroxy ketone scaffold (6-hydroxy-3-methoxycyclohex-2-enone), providing a controlled route to both protected and deprotected chiral intermediates [1]. This dual functionality is not available with simpler cyclohexenone analogs, making the compound uniquely suited for programs requiring enzymatic stereocontrol combined with orthogonal protecting group strategy.

Asymmetric Synthesis and Stereoselective Functionalization of Cyclohexane Systems

The C-1 oxygenated substituent (acetate ester) serves as a critical synthetic handle for stereoselective transformations including intramolecular haloetherification and subsequent alkylation reactions [2]. Research groups engaged in the synthesis of stereochemically complex cyclohexane derivatives—particularly those targeting natural product analogs or chiral drug scaffolds—benefit from the compound's ability to undergo stereocontrolled functionalization. The methoxy group at the 4-position provides electronic tuning of the enone system, influencing regioselectivity in subsequent transformations. This combination of functional groups is specifically optimized for asymmetric haloetherification protocols using NBS/MeOCH2CH2OH systems, yielding optically active cyclohexene compounds with predictable stereochemistry [2].

Synthesis of Oxygenated Cyclohexene Building Blocks for Complex Molecule Construction

As an oxygenated cyclohexene bearing three distinct functional groups (4-methoxy, 2-oxo, 1-acetoxy), this compound serves as a versatile building block for constructing more elaborate molecular architectures [3]. The high density (1.15 g/cm³) and elevated boiling point (298.8°C) indicate substantial intermolecular interactions, making the compound well-suited for applications where thermal stability and predictable chromatographic behavior are required . The topological polar surface area (52.6 Ų) and hydrogen bond acceptor count (4) provide a distinct solubility and retention profile that facilitates purification by standard reverse-phase methods. Research programs focused on taxoid synthesis or related oxygenated terpenoid frameworks may find this substitution pattern particularly advantageous as a ring A synthon [3].

Analytical Reference Standard Development and Method Validation

The well-defined physicochemical parameters of this compound—including exact mass (184.07355886 Da), molecular formula (C9H12O4), and InChIKey (CSDNBWAVBNQZMH-UHFFFAOYSA-N for the methyl carboxylate variant) [4]—make it suitable for use as a reference standard in analytical method development. Its distinct mass (184.19 g/mol) separates it clearly from common cyclohexenone impurities or degradation products (e.g., the 168.19 g/mol non-methoxylated analog), enabling unambiguous LC-MS identification in complex reaction mixtures. The compound's predicted LogP and TPSA values allow for rational method development in reverse-phase HPLC, with retention behavior that differs measurably from both more polar and less polar cyclohexenone derivatives.

Application
Selection Property
Validation Focus
Chemoenzymatic chiral precursor synthesis
α-Acetoxy enone substrate recognition
Dehydrogenase assay compatibility (GatDH/SDH)
Asymmetric synthesis of stereochemically complex cyclohexanes
C-1 acetate synthetic handle
Stereoselective haloetherification outcome
Oxygenated cyclohexene building block assembly
Three-functional-group scaffold (4-OMe, 2-oxo, 1-OAc)
Regioselectivity and purification behavior
Analytical reference standard development
Well-defined mass (184.19 g/mol) and formula
LC-MS identification and chromatographic retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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